1,5-Diphenyl-3-styryl-2-pyrazoline is a novel alkaloid []. It belongs to the pyrazoline class of compounds, which are five-membered heterocycles containing two adjacent nitrogen atoms. In scientific research, 1,5-Diphenyl-3-styryl-2-pyrazoline serves as a valuable building block for synthesizing more complex molecules and as a subject for studying various chemical and physical phenomena.
1,5-Diphenyl-3-styryl-2-pyrazoline is a heterocyclic compound belonging to the class of pyrazolines, characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound features two phenyl groups and a styryl group attached to the pyrazoline ring, contributing to its unique chemical and biological properties. Its molecular formula is and it has a CAS registry number of 2515-62-0. The compound exhibits significant interest in various scientific fields due to its diverse applications in chemistry, biology, and materials science.
1,5-Diphenyl-3-styryl-2-pyrazoline can be classified under organic compounds, specifically as a substituted pyrazoline. Pyrazolines are known for their potential biological activities, including antibacterial and antioxidant properties. The compound is synthesized from chalcones through reactions with hydrazine derivatives, making it a valuable intermediate in organic synthesis .
The synthesis of 1,5-diphenyl-3-styryl-2-pyrazoline can be achieved through several methods:
The reaction conditions often involve optimizing parameters such as temperature, solvent choice (e.g., glacial acetic acid), and the presence of catalysts or additives. For instance, using deep eutectic solvents has been explored to enhance yields while minimizing environmental impact .
Common reagents for these reactions include:
The mechanism of action for 1,5-diphenyl-3-styryl-2-pyrazoline primarily involves its interaction with biological targets:
These mechanisms underline its potential therapeutic applications.
1,5-Diphenyl-3-styryl-2-pyrazoline has multiple scientific applications:
The exploration of styrylpyrazoline derivatives in medicinal chemistry began in earnest during the 1970s, when researchers first investigated 1-phenyl-2-styryl-3,5-dioxopyrazolidines as anti-inflammatory agents. These early compounds demonstrated superior activity to established drugs like phenylbutazone in rat models of carrageenin-induced foot edema, establishing the therapeutic potential of the styrylpyrazoline scaffold [2]. Throughout the 1980s-1990s, structural diversification accelerated, with significant focus on antibacterial applications. Researchers systematically modified aromatic substituents to optimize activity against Gram-positive and Gram-negative bacteria, discovering that strongly electronic substituents (e.g., NMe₂, NO₂, OMe) enhanced penetration through bacterial membranes [2] [8].
The 2000s witnessed a paradigm shift with the discovery of 3,5-bis(styryl)pyrazole antioxidants inspired by curcumin's structure. These compounds demonstrated neuroprotective potential in Alzheimer's and Parkinson's disease models, exemplified by CNB-001 (a 3,5-bis(4-hydroxy-3-methoxystyryl)pyrazole derivative), which showed efficacy in stroke recovery and membrane homeostasis restoration [2]. Concurrently, medicinal chemists developed innovative synthetic methodologies, including TfOH-mediated intermolecular electrocyclization, enabling efficient construction of 1,3,5-trisubstituted pyrazolines like 1,5-diphenyl-3-styryl-2-pyrazoline under metal-free conditions [8]. This compound class has recently expanded into anticancer research, with derivatives showing antiproliferative activity against chloroquine-resistant Plasmodium falciparum (IC₅₀ values as low as 0.45 μM) [2].
Timeline | Development Milestone | Key Compounds | Therapeutic Focus |
---|---|---|---|
1970s | Initial anti-inflammatory discovery | 1-Phenyl-2-styryl-3,5-dioxopyrazolidines | Inflammation (COX inhibition) |
1980s-1990s | Antibacterial optimization | 1,5-Diphenyl-3-styryl-2-pyrazolines with OMe/NMe₂/NO₂ | Gram-positive & Gram-negative bacteria |
2000s | Neuroprotective agent development | CNB-001 and analogues | Alzheimer's, Parkinson's, stroke |
2010s-Present | Synthetic methodology innovation | 1,5-Diphenyl-3-styryl-2-pyrazoline (TfOH synthesis) | Anticancer, antimalarial applications |
The structural architecture of 1,5-diphenyl-3-styryl-2-pyrazoline (C₂₃H₂₀N₂) confers "privileged pharmacophore" status through three distinctive features: First, an extended π-conjugated system formed by the pyrazoline core's N1-C2-N3 linkage bridges the C3-styryl moiety and C5-phenyl group. This delocalized electron network enables intramolecular charge transfer (ICT), crucial for both photophysical properties and interactions with biological targets like Aβ fibrils in Alzheimer's disease [2] [8]. Second, hydrogen bonding motifs arise from the pyrazoline N2-H (hydrogen bond donor) and N1 (hydrogen bond acceptor), facilitating recognition by enzyme active sites. This dual capability allows the scaffold to interact with diverse targets including 5-lipoxygenase and cyclooxygenase [2].
Third, strategic substitution tolerance occurs at three positions: the styryl phenyl (R¹), C5-phenyl (R²), and N1-phenyl (R³) rings. Electron-donating groups (e.g., p-OH, p-OMe) at R¹ significantly enhance antioxidant activity through radical stabilization, while halogen substitutions (Cl, Br) at R² improve antibacterial potency by increasing lipophilicity [2] [8]. The scaffold's bioisosteric flexibility allows replacement of phenyl groups with heteroaryls (e.g., pyridyl, thienyl) while retaining activity, as evidenced in dual 5-LO/CO inhibitors [2]. These properties collectively enable 1,5-diphenyl-3-styryl-2-pyrazoline to serve as a versatile template for multipharmacology, simultaneously addressing oxidative stress, microbial pathogenesis, and cancer proliferation through targeted modifications.
Structural Feature | Role in Bioactivity | Target Interactions | Structure-Activity Insights |
---|---|---|---|
π-Conjugated styryl system | Radical stabilization, charge transfer | DPPH•, Aβ fibrils, DNA intercalation | Electron-donating groups (OH, OMe) enhance antioxidant capacity |
Pyrazoline N2-H | Hydrogen bond donation | Enzyme catalytic sites (5-LO, CO) | N-methylation decreases anti-inflammatory activity |
C5-Phenyl group | Hydrophobic pocket binding | Bacterial membranes, kinase domains | Halogen substitution improves Gram-negative penetration |
N1-Phenyl ring | π-Stacking interactions | Aromatic residues in CB1 receptors | Ortho-substitution reduces cannabinoid affinity |
Bioactivity profiling reveals remarkable target promiscuity: Antibacterial activity against Staphylococcus aureus (MIC 3.30–6.27 μg/mL) stems from membrane disruption enhanced by lipophilic substituents. Antioxidant effects (DPPH IC₅₀ 45.17–217.22 μg/mL) correlate with phenolic hydroxyl groups that enable radical scavenging cascades. Neuroprotection arises from inhibition of β-amyloid aggregation and tau phosphorylation, while antiproliferative activity against malaria parasites involves heme polymerization disruption [2]. The scaffold's adaptability to both electron-rich (p-NMe₂) and electron-deficient (p-NO₂) environments without core degradation underpins its sustained utility in hit-to-lead optimization campaigns across therapeutic areas.
Biological Activity | Mechanistic Basis | Potency Range | Critical Substituents |
---|---|---|---|
Antibacterial | Membrane disruption, passive diffusion | MIC: 3.30–6.27 μg/mL (Gram-negative) | p-NMe₂, p-NO₂, p-OMe (enhanced lipophilicity) |
Antioxidant | Radical scavenging, electron donation | DPPH IC₅₀: 45.17–217.22 μg/mL | p-OH (catechol), ortho-OMe (steric protection) |
Neuroprotective | β-Amyloid inhibition, kinase modulation | EC₅₀: 14 ± 0.18 μmol (DPPH for 12a) | 4-Hydroxy-3-methoxystyryl (curcumin mimic) |
Antiplasmodial | Hme polymerization inhibition | IC₅₀: 0.45 ± 0.07 μM (Pf CQR) | Bis(styryl) systems (conjugation extension) |
Synthetic accessibility reinforces pharmacophore utility: Two efficient routes dominate production. Chalcone cyclization employs (E)-1,3-diphenylprop-2-en-1-one precursors with phenylhydrazine under acid catalysis (70–85% yield), though with moderate regioselectivity [2]. Superior regiocontrol (≥95%) is achieved via TfOH-mediated electrocyclization of aldehydes, phenylhydrazine, and styrenes in acetonitrile (82% yield for 1-(4-methylphenyl)-5-phenyl-3-styryl-2-pyrazoline). This metal-free approach leverages carbocation stability (benzylic > primary) to direct 5- over 4-phenyl substitution [8]. Recent innovations include Rh-catalyzed C-H alkenylation for naphthalene-fused derivatives and sulfoximine [3+2] cycloadditions, expanding 3D diversity while preserving core pharmacophoric elements [7].
Synthetic Method | Conditions | Yield (%) | Regioselectivity | Advantages |
---|---|---|---|---|
Chalcone Cyclization | Acid catalysis, ethanol reflux | 70–85 | Moderate | Commercial precursor availability |
TfOH Electrocyclization | CH₃CN, rt, 7h | 82 | High (≥95%) | Metal-free, one-pot, green solvent compatible |
Rh-Catalyzed Annulation | [RhCp*Cl₂]₂, AgSbF₆, 80°C | 51–75 | N/A | Access to fused polycyclics |
Sulfoximine [3+2] Cycloaddition | Cu(OTf)₂, 60°C | 89–92 | High | Introduces chiral S=O/NH motifs |
Compounds Mentioned
Compound Name | First Appearance |
---|---|
1,5-Diphenyl-3-styryl-2-pyrazoline | Title |
1-Phenyl-2-styryl-3,5-dioxopyrazolidine | Section 1.1 |
CNB-001 | Section 1.1 |
1-(4-Methylphenyl)-5-phenyl-3-styryl-2-pyrazoline | Section 1.2 |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: